molecular formula C11H16O4 B13496972 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid

Cat. No.: B13496972
M. Wt: 212.24 g/mol
InChI Key: VONSEHRZKUVEKT-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the spirocyclic structure .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the development of new materials with unique structural properties

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-methoxycarbonylspiro[3.4]octane-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-15-10(14)8-6-7(9(12)13)11(8)4-2-3-5-11/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

VONSEHRZKUVEKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C12CCCC2)C(=O)O

Origin of Product

United States

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